Cas no 13987-61-6 (N-tert-Butylazomethine)
N-tert-Butylazomethine Chemical and Physical Properties
Names and Identifiers
-
- 2-Propanamine,2-methyl-N-methylene-
- 2-Methyl-N-methylene-2-propanamine
- TERT-BUTYLAZOMETHINE
- 2-methyl-N-methylidenepropan-2-amine
- Ethylamine, 1,1-dimethyl-N-methylene- (6CI,7CI,8CI)
- N-Methylene-t-butylamine
- N-Methylene-tert-butylamine
- tert-Butylformaldimine
- tert-Butylmethyleneamine
- N-Methylidene-tert-butylamine
- N-tert-Butylazomethine
- Einecs 237-781-4
- N-tert-Butylmethanimine
- 2-methyl-n-methylene-2-propanamin
- Ethylamine, 1,1-dimethyl-N-methylene-
- FT-0636985
- DTXSID1065689
- 2-Propanamine, 2-methyl-N-methylene-
- DW8995TTJ9
- UNII-DW8995TTJ9
- NS00051247
- AKOS006274593
- 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylicacid
- 2-methyl-n-methylenepropan-2-amine
- 13987-61-6
-
- Inchi: 1S/C5H11N/c1-5(2,3)6-4/h4H2,1-3H3
- InChI Key: RSUCYDXEFFBUSN-UHFFFAOYSA-N
- SMILES: N(=C)C(C)(C)C
Computed Properties
- Exact Mass: 85.08910
- Monoisotopic Mass: 85.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 49.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.4A^2
- XLogP3: 2.3
Experimental Properties
- Density: 0.71
- Boiling Point: 87 ºC
- Flash Point: -3 ºC
- Refractive Index: 1.393
- PSA: 12.36000
- LogP: 1.48550
- Vapor Pressure: 72.7±0.2 mmHg at 25°C
N-tert-Butylazomethine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-tert-Butylazomethine Customs Data
- HS CODE:2921199090
- Customs Data:
China Customs Code:
2921199090Overview:
2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N-tert-Butylazomethine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B572140-10mg |
N-tert-Butylazomethine |
13987-61-6 | 10mg |
$ 167.00 | 2023-04-18 | ||
| TRC | B572140-50mg |
N-tert-Butylazomethine |
13987-61-6 | 50mg |
$ 684.00 | 2023-04-18 | ||
| TRC | B572140-100mg |
N-tert-Butylazomethine |
13987-61-6 | 100mg |
$ 800.00 | 2023-09-08 |
N-tert-Butylazomethine Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on N-tert-Butylazomethine
Introduction to N-tert-Butylazomethine (CAS No. 13987-61-6)
N-tert-Butylazomethine, a compound with the chemical formula C5H9N=O, is a versatile intermediate in organic synthesis and has garnered significant attention in the field of pharmaceutical research. This compound is identified by its unique Chemical Abstracts Service (CAS) number, CAS No. 13987-61-6, which distinguishes it from other chemical entities. The presence of an azomethine group (–N=CH–) in its molecular structure imparts distinct reactivity, making it a valuable building block for the development of novel molecules.
The N-tert-butylazomethine structure is characterized by a tert-butyl group attached to the nitrogen atom of the azomethine moiety. This substitution enhances the stability of the azomethine bond, which is crucial for its application in synthetic transformations. The tert-butyl group also influences the electronic properties of the molecule, making it more susceptible to nucleophilic addition reactions. These features have positioned N-tert-butylazomethine as a key reagent in various synthetic pathways, particularly in the construction of complex heterocyclic compounds.
In recent years, advancements in medicinal chemistry have highlighted the potential of N-tert-butylazomethine as a precursor in drug discovery. Its ability to undergo facile functionalization allows for the rapid assembly of pharmacophores that are essential for biological activity. For instance, researchers have leveraged this compound to synthesize derivatives with antimicrobial and anti-inflammatory properties. The incorporation of N-tert-butylazomethine into drug candidates has shown promise in modulating enzyme activity and interfering with pathogenic processes.
One of the most compelling aspects of N-tert-butylazomethine is its role in generating biradical intermediates through thermal or photochemical decomposition. These biradicals are highly reactive species that can participate in various organic transformations, including cross-coupling reactions and polymerization processes. The controlled generation of biradicals using N-tert-butylazomethine has opened new avenues in synthetic chemistry, enabling the creation of novel materials with tailored properties.
The applications of N-tert-butylazomethine extend beyond pharmaceuticals into agrochemicals and material science. In agrochemistry, derivatives of this compound have been explored as intermediates for synthesizing pesticides and herbicides. Their structural versatility allows for the design of molecules that exhibit high selectivity towards target organisms while minimizing environmental impact. Similarly, in material science, N-tert-butylazomethine has been utilized to develop advanced polymers and coatings with enhanced durability and functionality.
Recent studies have also delved into the mechanistic aspects of reactions involving N-tert-butylazomethine. Researchers have employed computational methods to elucidate reaction pathways and optimize synthetic protocols. These efforts have led to a deeper understanding of how the tert-butyl group influences reaction outcomes, providing insights into designing more efficient synthetic strategies. Additionally, kinetic studies have revealed that the reactivity of N-tert-butylazomethine can be fine-tuned by altering reaction conditions, such as temperature and solvent polarity.
The safety profile of N-tert-butylazomethine is another critical consideration in its application. While it is not classified as a hazardous substance under standard regulatory frameworks, proper handling procedures must be followed to ensure safe laboratory practices. Storage conditions should be optimized to prevent degradation, and exposure should be minimized through appropriate personal protective equipment (PPE). These precautions align with broader principles of chemical safety and environmental stewardship.
In conclusion, N-tert-butylazomethine (CAS No. 13987-61-6) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool in organic synthesis and drug development. As research continues to uncover new methodologies and applications, the significance of this compound is likely to grow further, solidifying its role as a cornerstone in modern chemical innovation.
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